molecular formula C12H16ClN3O B2424370 N-(1-(3-chloropyridin-4-yl)piperidin-4-yl)acetamide CAS No. 2034380-14-6

N-(1-(3-chloropyridin-4-yl)piperidin-4-yl)acetamide

Cat. No.: B2424370
CAS No.: 2034380-14-6
M. Wt: 253.73
InChI Key: VHCOMTXKVOQFIA-UHFFFAOYSA-N
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Description

N-(1-(3-chloropyridin-4-yl)piperidin-4-yl)acetamide, commonly known as CPAA, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. CPAA has been synthesized using different methods, and its mechanism of action has been studied extensively. In

Scientific Research Applications

New Salt Formulation

In 2005, research revealed a new salt formulation involving a derivative of N-(1-(3-chloropyridin-4-yl)piperidin-4-yl)acetamide for use in pharmaceutical compositions and therapeutics (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

Antimicrobial and Antifungal Activities

A 2013 study found that derivatives of this compound showed significant antimicrobial activities against pathogenic bacteria and Candida species. These compounds were also evaluated for their cytotoxic properties using an MTT assay (B. Mokhtari & K. Pourabdollah, 2013).

Biological Activity Against Cholinesterase

In 2014, a study synthesized derivatives of this compound to evaluate their activity against acetylcholinesterase and butyrylcholinesterase enzymes. The study demonstrated promising biological activities for these compounds (H. Khalid et al., 2014).

Antibacterial Potentials

Research conducted in 2017 synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, including derivatives of this compound. This study aimed to evaluate their antibacterial potentials and found moderate inhibitors, especially against Gram-negative bacterial strains (Kashif Iqbal et al., 2017).

Synthesis of Bioactive Sulfonamides

Another study in 2012 synthesized a series of derivatives including this compound, aiming to screen them against acetylcholinesterase and butyrylcholinesterase enzymes. The compounds exhibited significant activities, indicating their potential in biochemical applications (H. Khalid, 2012).

Mechanism of Action

Target of Action

N-(1-(3-chloropyridin-4-yl)piperidin-4-yl)acetamide is a novel compound that has been designed and synthesized for potential treatment of HIV . The primary target of this compound is the chemokine receptor CCR5 , which belongs to the seven transmembrane G-protein coupled receptor family . CCR5 has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

The compound interacts with the CCR5 receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound, which is a common feature of most CCR5 antagonists . The compound also contains two or more lipophilic groups, which further enhance its interaction with the CCR5 receptor .

Biochemical Pathways

The interaction of the compound with the CCR5 receptor affects the process of HIV-1 entry into cells . By blocking the CCR5 receptor, the compound prevents HIV-1 from infecting cells . This can slow the progression of HIV-1 infection and improve response to treatment .

Pharmacokinetics

The compound has been obtained via an efficient synthetic route in excellent yields and has been characterized by 1 h nmr, 13 c nmr, ms, and elemental analysis .

Result of Action

The result of the compound’s action is a reduction in the ability of HIV-1 to infect cells . This is achieved by blocking the CCR5 receptor, which is essential for HIV-1 entry into cells . The compound’s action can therefore slow the progression of HIV-1 infection and improve response to treatment .

Properties

IUPAC Name

N-[1-(3-chloropyridin-4-yl)piperidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c1-9(17)15-10-3-6-16(7-4-10)12-2-5-14-8-11(12)13/h2,5,8,10H,3-4,6-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCOMTXKVOQFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(CC1)C2=C(C=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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